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Compound of Interest

Compound Name: 1-Adamantaneethanol

Cat. No.: B7756768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-
Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug

development.[1][2] The unique, rigid cage-like structure of the adamantane group combined

with the reactivity of the primary alcohol functional group makes a thorough understanding of

its spectral characteristics essential for its identification, purity assessment, and structural

elucidation in various applications.[1][3]

Chemical and Physical Properties
1-Adamantaneethanol is a white crystalline powder with the molecular formula C₁₂H₂₀O and a

molecular weight of 180.29 g/mol .[2][4][5][6] Its melting point is reported to be in the range of

66-69 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-
Adamantaneethanol. Due to the high symmetry of the adamantane cage, the number of

distinct signals is fewer than the total number of protons or carbons.

¹H NMR (Proton NMR) Data
The proton NMR spectrum of 1-Adamantaneethanol is expected to show distinct signals

corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl
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group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl

group and the rigid geometry of the adamantane moiety.

Table 1: Predicted ¹H NMR Spectral Data for 1-Adamantaneethanol (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.65 Triplet 2H -CH₂-OH

Protons on the

carbon directly

attached to the

electronegative

oxygen are

deshielded. The

signal is split into

a triplet by the

adjacent -CH₂-

group.

~1.95 Broad Singlet 3H
C₃, C₅, C₇-H

(bridgehead)

These are the

tertiary protons

on the

adamantane

cage.

~1.65 Broad Singlet 6H

C₄, C₆, C₁₀-H₂

(axial) & C₂, C₈,

C₉-H₂

(equatorial)

These sets of

methylene

protons on the

adamantane

cage are

chemically

equivalent due to

symmetry.

~1.45 Triplet 2H Adamantyl-CH₂-

Protons on the

carbon adjacent

to the

adamantane

cage. The signal

is split into a

triplet by the

neighboring -

CH₂-OH group.
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~1.30 Singlet 1H -OH

The chemical

shift of the

hydroxyl proton

is variable and

depends on

concentration

and solvent. It

often appears as

a broad singlet

due to hydrogen

bonding and

chemical

exchange.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. The adamantane cage has four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Adamantaneethanol (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~60.5 -CH₂-OH

The carbon atom bonded to

the hydroxyl group is

significantly deshielded.

~49.5 Adamantyl-CH₂-

The carbon atom of the ethyl

bridge attached to the

adamantane cage.

~40.5 C₂, C₈, C₉
Methylene carbons of the

adamantane cage.

~37.0 C₄, C₆, C₁₀
Methylene carbons of the

adamantane cage.

~32.0 C₁
Quaternary bridgehead carbon

attached to the ethyl group.

~28.5 C₃, C₅, C₇
Tertiary bridgehead carbons of

the adamantane cage.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 1-Adamantaneethanol.
The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the

alcohol and the C-H bonds of the adamantane structure.

Table 3: Predicted FT-IR Spectral Data for 1-Adamantaneethanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3350 Strong, Broad O-H Stretch Alcohol (-OH)

2900-2950 Strong C-H Stretch
Adamantane Cage

(CH, CH₂)

2850 Strong C-H Stretch
Adamantane Cage

(CH, CH₂)

~1450 Medium C-H Bend
Methylene (-CH₂-)

Scissoring

~1040 Strong C-O Stretch Primary Alcohol

~970 Medium C-C Stretch Adamantane Cage

The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen

bonding.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 1-Adamantaneethanol, the molecular ion peak (M⁺) is expected at m/z

180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for 1-Adamantaneethanol (Electron Ionization)
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m/z Relative Intensity
Proposed
Fragment

Fragmentation
Pathway

180 Low [C₁₂H₂₀O]⁺ Molecular Ion (M⁺)

162 Moderate [C₁₂H₁₈]⁺
Loss of H₂O

(Dehydration)

135 High [C₁₀H₁₅]⁺
Loss of -CH₂CH₂OH

(α-cleavage)

93 Moderate [C₇H₉]⁺

Further fragmentation

of the adamantyl

cation

79 Moderate [C₆H₇]⁺

Further fragmentation

of the adamantyl

cation

The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl

cation.[8][9][10]

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-Adamantaneethanol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of

scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical
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parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5

seconds).

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

FT-IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid 1-
Adamantaneethanol powder directly onto the ATR crystal. Apply pressure to ensure good

contact. This is the most common and convenient method.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Collect a background spectrum of the empty sample holder (ATR

crystal or KBr pellet) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables to confirm the presence of functional groups.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically using a direct insertion probe.

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV) to generate the molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze

the fragmentation pattern to gain structural information and confirm the identity of the

compound.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

1-Adamantaneethanol.
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Workflow for Spectral Analysis of 1-Adamantaneethanol
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Spectral Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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